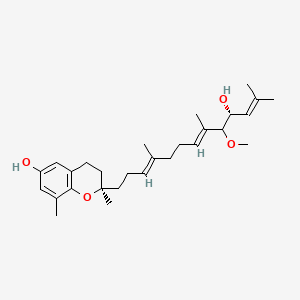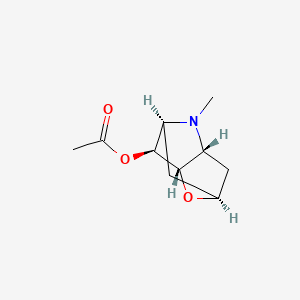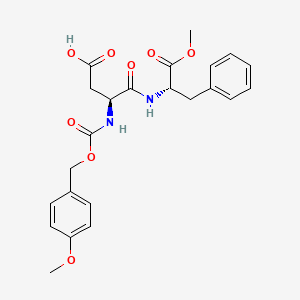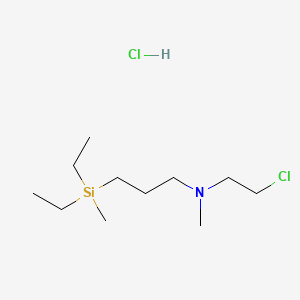![molecular formula C22H40N2O2 B12778726 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- CAS No. 64338-16-5](/img/structure/B12778726.png)
7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-: is a complex organic compound known for its unique structural features and industrial applications. This compound is primarily used to protect plastics and industrial materials from photochemical degradation . It is also an additive in some formulations of protective coatings for industrial products, automotives, plastics, and wood .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-3,20-diazadispiro[5111The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a stabilizer for polymers and plastics, preventing degradation due to exposure to light and heat .
Biology: While its primary applications are industrial, there is ongoing research into its potential biological effects and uses, particularly in the stabilization of biological samples.
Medicine: Research is being conducted to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: In the industrial sector, it is widely used in the production of protective coatings for various materials, including automotive parts and construction materials .
Comparación Con Compuestos Similares
Similar Compounds:
- 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one hydrochloride
- 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, reaction products with epichlorohydrin
Uniqueness: The uniqueness of 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- lies in its ability to provide superior stabilization to materials exposed to harsh environmental conditions. Its structural features allow it to interact effectively with polymer chains, offering better protection compared to similar compounds .
Propiedades
| 64338-16-5 | |
Fórmula molecular |
C22H40N2O2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |
InChI |
InChI=1S/C22H40N2O2/c1-19(2)16-21(17-20(3,4)24-19)18(25)23-22(26-21)14-12-10-8-6-5-7-9-11-13-15-22/h24H,5-17H2,1-4H3,(H,23,25) |
Clave InChI |
IVVLFHBYPHTMJU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(N1)(C)C)C(=O)NC3(O2)CCCCCCCCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


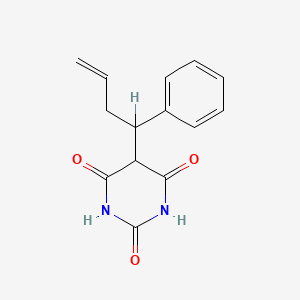

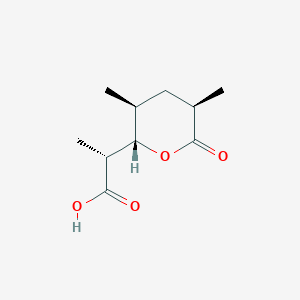

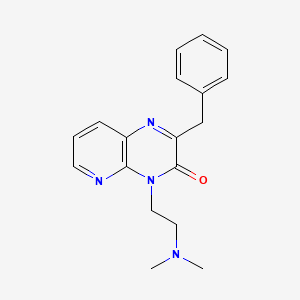
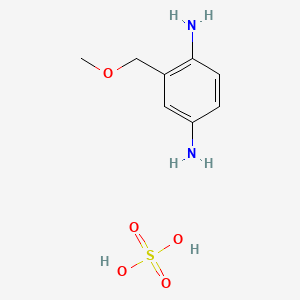
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
